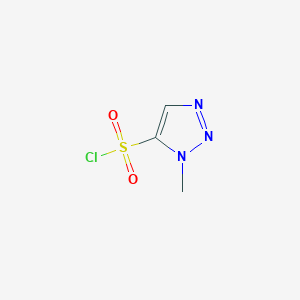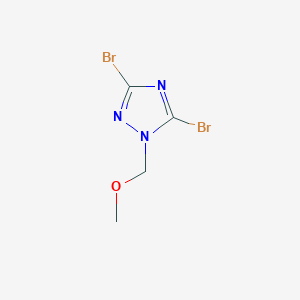
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride
Descripción general
Descripción
“1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride” is a type of triazole compound. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been developed gradually and speeded up with the establishment of several facile and convenient synthetic techniques . For example, a similar strategy is useful for the synthesis of 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of “1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride” is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for this compound is1S/C7H6ClN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3 . Chemical Reactions Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .Aplicaciones Científicas De Investigación
Reactivity and Synthesis
Reactivity with N-unsubstituted Triazoles : 1,2,3-Triazoles react with sulfonyl chlorides, including 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride, to form regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. The nature of the azolyl ring and the size of the substituent in the sulfonyl chloride influence the regioisomer ratio (Beryozkina et al., 2015).
Synthesis of Anticancer Agents : A specific derivative, 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been synthesized using 1H-1,2,3-triazole and benzenesulfonyl chloride. This compound showed moderate activity against various cancer cell lines, indicating potential use in medicinal chemistry and drug design (Salinas-Torres et al., 2022).
Biological Activity Studies : Novel 1,2,3-triazole derivatives have been synthesized using different sulfonic acids and evaluated for their antibacterial activity and free radical scavenging activity. These compounds have shown significant biological activity, suggesting their potential in pharmaceutical applications (Sreerama et al., 2020).
Chemical Synthesis and Catalysis
Copper-Catalyzed Synthesis : A copper-catalyzed three-component reaction has been developed to synthesize 4-sulfonyl-1,2,3-triazoles, with applications as anion binders. This method offers a practical approach for accessing these scaffolds in high yields (Van Hoof et al., 2021).
Polysubstituted Pyrroles Synthesis : 1-Sulfonyl-1,2,3-triazoles have been used in the synthesis of polysubstituted pyrroles, indicating their utility in organic synthesis and chemical transformations (Miura et al., 2013).
Rhodium-Catalyzed Reactions : 1-Sulfonyl-1,2,3-triazoles have been utilized in rhodium-catalyzed reactions to produce various heterocyclic compounds, showcasing their versatility in catalytic processes (Shi et al., 2015).
Propiedades
IUPAC Name |
3-methyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPUZHSYWZTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
CAS RN |
1496511-50-2 | |
| Record name | 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)

![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)


